Product packaging for Gap 26 (trifluoroacetate salt)(Cat. No.:)

Gap 26 (trifluoroacetate salt)

Cat. No.: B10828887
M. Wt: 1664.8 g/mol
InChI Key: YDLLCPUKCZEXBA-KYDXWLEXSA-N
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Description

Overview of Gap Junctional Intercellular Communication and Connexin Channels

Gap junctional intercellular communication (GJIC) is a fundamental process in multicellular organisms, facilitating direct communication between adjacent cells. dovepress.comnih.gov This intricate system relies on specialized membrane channels known as gap junctions, which are formed by the docking of two hemichannels, one from each neighboring cell. dovepress.com Each hemichannel, or connexon, is composed of six protein subunits called connexins. dovepress.com The human genome contains 21 different connexin isoforms, allowing for the formation of a diverse array of gap junction channels with varying properties. dovepress.com

These channels permit the passage of small molecules and ions (less than 1 kDa), including essential signaling molecules like calcium, cAMP, and ATP, between the cytoplasm of connected cells. dovepress.comnih.gov This direct exchange is crucial for a multitude of physiological processes, such as maintaining tissue homeostasis, controlling cell growth and migration, and ensuring the synchronous contraction of heart muscle. dovepress.comnih.govtandfonline.com The dynamic nature of gap junctions allows cells to rapidly alter their communication in response to various cues by modulating the turnover rate of connexin proteins. nih.govilo.org Consequently, alterations in connexin function are associated with a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. nih.govilo.org

Emergence of Connexin Mimetic Peptides as Research Tools

The critical role of gap junctions in health and disease has spurred the development of tools to specifically modulate their function. nih.gov Traditional chemical inhibitors of gap junctions often lack specificity, affecting other cellular processes and making it difficult to isolate the direct effects of blocking gap junctional communication. tandfonline.com This limitation led to the advent of connexin mimetic peptides, which are short, synthetic peptides designed to correspond to specific sequences within the extracellular loops of connexin proteins. nih.govtandfonline.com

These "designer" peptides have emerged as powerful and specific tools for studying the roles of connexin channels. tandfonline.comresearchgate.net Initially intended to block the formation of complete gap junction channels, they were later found to be potent blockers of unapposed connexin hemichannels. researchgate.net This discovery has been instrumental in dissecting the distinct functions of gap junctions and hemichannels in various physiological and pathological contexts. tandfonline.comresearchgate.net Their ability to quickly and reversibly inhibit connexin channels has made them invaluable for research into conditions like spinal cord injury and for understanding processes such as wound healing. tandfonline.com

Historical Context and Design Principles of Gap 26

Gap 26 is a connexin mimetic peptide that specifically mimics a sequence on the first extracellular loop of Connexin 43 (Cx43), a major connexin protein found in many tissues. researchgate.net The design of Gap 26 is rooted in the "peptide dissection approach," which utilizes short peptide fragments of a protein to study its function. dergipark.org.tr The principle behind this is that these short peptides can bind to their corresponding regions on the connexin protein, thereby interfering with the protein-protein interactions necessary for channel function. tandfonline.comresearchgate.net

The development of connexin mimetic peptides like Gap 26 was a significant step forward from earlier methods that used anti-peptide antibodies to block gap junction communication. tandfonline.com While effective, the large size of antibodies limited their application. The smaller size of peptides like Gap 26 allows them to more easily access the intercellular space and interact with the extracellular loops of connexins. tandfonline.com

Significance of Peptide-Based Modulators in Cell Biology Research

Peptide-based modulators, including connexin mimetic peptides, have become increasingly important in cell biology research due to their high specificity and ability to mimic natural biological interactions. dergipark.org.trresearchgate.net Unlike small molecules that may have off-target effects, peptides can be designed to target specific protein-protein interactions with high precision. frontiersin.org This specificity is crucial for elucidating the complex signaling pathways and cellular processes that are fundamental to life. dergipark.org.trfrontiersin.org

The use of peptides as research tools has advanced our understanding of numerous biological phenomena, from cell migration and immune responses to the regulation of apoptosis. dovepress.comresearchgate.net In the context of gap junctions, peptides like Gap 26 have provided researchers with a means to investigate the specific contributions of Cx43-containing channels to cellular communication in a wide range of experimental models. tandfonline.comnih.gov The development of such targeted modulators continues to be a key area of research, with the potential to lead to new therapeutic strategies for a variety of diseases. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H108F3N19O21S B10828887 Gap 26 (trifluoroacetate salt)

Properties

Molecular Formula

C72H108F3N19O21S

Molecular Weight

1664.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C70H107N19O19S.C2HF3O2/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3;3-2(4,5)1(6)7/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76);(H,6,7)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-;/m0./s1

InChI Key

YDLLCPUKCZEXBA-KYDXWLEXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Identity and Structural Basis of Gap 26 Trifluoroacetate Salt

Peptide Sequence and Origin from Connexin 43 Extracellular Loop 1

Gap 26 is a mimetic peptide, meaning it mimics a part of a naturally occurring protein. medchemexpress.com Specifically, it corresponds to a sequence of amino acids found in the first extracellular loop (EL1) of Connexin 43 (Cx43). genscript.comresearchgate.net Cx43 is a widely expressed protein that forms gap junction channels, which are crucial for direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells. genscript.comeurogentec.com

The peptide sequence of Gap 26 is composed of 13 amino acids, corresponding to residues 63-75 of human, mouse, rat, and bovine Cx43. medchemexpress.comeurogentec.comapexbt.comtocris.com This sequence is highly conserved across these species, highlighting its functional importance. tandfonline.com The specific amino acid sequence for Gap 26 is:

Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg eurogentec.comapexbt.com

This sequence can also be represented by the one-letter code: VCYDKSFPISHVR. eurogentec.com A key feature within this sequence is the "SHVR" amino acid motif. medchemexpress.commedchemexpress.com The origin of Gap 26 from the extracellular loop of Cx43 is fundamental to its mechanism of action, as it is designed to interact with the extracellular domains of connexin proteins. researchgate.netnih.gov

Table 1: Molecular Identity of Gap 26

Feature Description
Peptide Name Gap 26
Origin Mimetic of Connexin 43 (Cx43), Extracellular Loop 1 (EL1)
Residue Range 63-75
Amino Acid Sequence (3-Letter) H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Amino Acid Sequence (1-Letter) VCYDKSFPISHVR
Key Motif SHVR
CAS Registry Number 197250-15-0
Molecular Formula C70H107N19O19S
Molecular Weight 1550.8 g/mol

This table summarizes the key molecular identifiers for the Gap 26 peptide.

Conformational Aspects and Binding Motifs Relevant to Connexin Interaction

The ability of Gap 26 to modulate connexin channel function is intrinsically linked to its three-dimensional structure and the presence of specific binding motifs. The peptide is designed to mimic the conformation of the native extracellular loop of Cx43, allowing it to interact with connexin hemichannels (connexons). researchgate.nettandfonline.com

Research suggests that Gap 26 directly binds to the extracellular domains of Cx43. nih.gov This interaction is thought to induce conformational changes in the connexin protein, ultimately leading to the inhibition of channel function. nih.govbiorxiv.orgbiorxiv.org Atomic force microscopy studies have provided evidence of the direct binding of Gap 26 to the extracellular loop region of Cx43 hemichannels. tandfonline.com

The precise mechanism of action is believed to involve the peptide binding to the external domains of the hemichannel, which can lead to the closure of the channel pore. researchgate.net This can occur within minutes of application. researchgate.net Over a longer period, it is proposed that the peptide can permeate the intercellular space around gap junctions, leading to the disruption of cell-to-cell coupling. researchgate.net

The interaction of Gap 26 is considered specific to certain connexins, particularly Cx43, due to the conserved motifs in its sequence that are involved in connexin-connexin interactions. researchgate.net This specificity is crucial for its use as a research tool to study the roles of Cx43 in various physiological and pathological processes. While the primary effect of Gap 26 is on connexin hemichannels, it subsequently inhibits gap junction channels. researchgate.netnih.gov

Considerations of the Trifluoroacetate (B77799) Counterion in Peptide Synthesis and Research

Gap 26 is typically supplied as a trifluoroacetate (TFA) salt. creative-peptides.comcaymanchem.comambeed.com This is a common consequence of the chemical processes used in solid-phase peptide synthesis (SPPS) and purification. genscript.comambiopharm.com During the final step of SPPS, a strong acid, often TFA, is used to cleave the newly synthesized peptide from the solid resin support. genscript.com Furthermore, TFA is frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying synthetic peptides. genscript.comambiopharm.com

While often considered an inert counterion, the presence of TFA can have implications for research. It has been shown that TFA can influence the physicochemical properties of peptides, including their secondary structure. genscript.comnih.gov The strong infrared absorbance of TFA around 1670 cm⁻¹ can interfere with structural analysis techniques like FTIR, as it overlaps with the amide I band of peptides. genscript.com

From a biological perspective, TFA is not always inert. Studies have reported that TFA can have biological effects, such as stimulating cell growth in certain cell lines. genscript.comnih.gov In some contexts, TFA has been found to be bioactive, potentially confounding the interpretation of experimental results where peptides are used in their TFA salt form. biorxiv.org For this reason, in some biological assays, it may be desirable to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. genscript.comambiopharm.com However, it is noteworthy that two FDA-approved peptide drugs are available as TFA salts. ambiopharm.comresearchgate.net

Mechanistic Elucidation of Gap 26 Action on Connexin Channels

Primary Interaction with Connexin Hemichannels

The initial and most direct effect of Gap 26 is on connexin hemichannels, which are the precursors to gap junction channels and also function independently as pores in the plasma membrane. nih.govnih.gov

Gap 26 is designed to mimic a sequence within the first extracellular loop of Cx43. nih.govmedchemexpress.com This allows it to bind to the extracellular loop domains of connexin hemichannels. researchgate.netnih.gov Evidence from atomic force microscopy-based single-molecule spectroscopy has demonstrated that Gap 26 recognizes and interacts with these extracellular loop domains. nih.gov This binding is the initial step in its inhibitory action. While these mimetic peptides are designed based on specific connexin sequences, the conserved nature of extracellular loops among different connexins means that Gap 26 can potentially interact with several connexin types. nih.gov

The binding of Gap 26 to the extracellular loops of connexin hemichannels induces conformational changes that affect their gating and pore properties. nih.gov This interaction is thought to reduce the flexibility and size of the channel's vestibular space. nih.gov Studies have shown that Gap 26 can alter the voltage gating properties of hemichannels, leading to a reduction in their activity and permeability. nih.govnih.gov Specifically, it has been observed to increase the voltage threshold required for hemichannel opening. nih.gov

Research on isolated connexin 26 (Cx26) gap junction plaques using atomic force microscopy has revealed that the extracellular channel entrance can change in diameter in response to certain stimuli. embopress.org While this study did not directly use Gap 26, it provides insight into the dynamic nature of the extracellular domains of connexin channels, which is the target of Gap 26.

Table 1: Effect of Gap 26 on Connexin Hemichannel Properties

PropertyObservationReference
Binding Site Extracellular loop domains of connexin hemichannels researchgate.netnih.gov
Gating Increases the voltage threshold for hemichannel opening nih.gov
Pore Properties Reduces the flexibility and size of the vestibular space nih.gov
Permeability Decreases hemichannel permeability nih.gov

A key characteristic of Gap 26's action on hemichannels is its rapid onset. nih.govresearchgate.net Electrophysiological studies have demonstrated that Gap 26 inhibits hemichannel currents within minutes of application. nih.govresearchgate.netnih.gov For instance, in HeLa cells expressing Cx43, Gap 26 was shown to inhibit hemichannel currents evoked by low calcium solution with a response time of less than five minutes. nih.govresearchgate.net This rapid inhibition is consistent with the direct binding of the peptide to the externally accessible extracellular loops of the hemichannels. researchgate.netnih.gov The inhibition of Cx43 hemichannel unitary currents by Gap 26 has been shown to be concentration-dependent and occurs within minutes. nih.gov

Secondary Effects on Gap Junction Channels

Following its initial action on hemichannels, Gap 26 exerts a secondary, slower-acting effect on gap junction channels, which are formed by the docking of two hemichannels from adjacent cells. nih.govnih.gov

In contrast to its rapid effect on hemichannels, the inhibition of electrical coupling mediated by gap junctions by Gap 26 is a time-dependent process. nih.govresearchgate.net Studies have shown that a longer exposure time, typically 30 minutes or more, is required to observe a significant reduction in intercellular communication. nih.govresearchgate.netresearchgate.net This delay suggests an indirect mechanism of action on the fully formed gap junction channels. researchgate.net The disruption of this intercellular coupling can have significant physiological consequences, as this communication is vital for tissue homeostasis and coordinated cellular activity. oup.com

Table 2: Comparison of Gap 26 Inhibition Kinetics on Hemichannels vs. Gap Junctions

Channel TypeOnset of InhibitionReference
Connexin Hemichannels < 5 minutes nih.govresearchgate.net
Gap Junction Channels ≥ 30 minutes nih.govresearchgate.netresearchgate.net

The time-dependent inhibition of gap junctions by Gap 26 is attributed to the peptide's ability to permeate into the intercellular space where the gap junction channels are located. researchgate.net Once in this space, Gap 26 can interact with the extracellular loops of the connexins that form the gap junction channel, leading to their closure and the disruption of cell-to-cell communication. researchgate.net

Furthermore, the interaction of Gap 26 with connexin hemichannels can influence the dynamics of gap junction plaques, which are clusters of gap junction channels. researchgate.net It has been proposed that hemichannels with attached Gap 26 peptides may move laterally towards the edges of these plaques as they are being assembled. researchgate.net This could potentially interfere with the normal formation and stability of the gap junction plaques. researchgate.net The assembly and maintenance of these plaques are complex processes that are crucial for functional intercellular communication. nih.gov

Distinguishing Hemichannel vs. Gap Junction Inhibition Mechanisms

Gap 26, a mimetic peptide corresponding to a sequence in the first extracellular loop of Connexin 43 (Cx43), exhibits distinct inhibitory effects on connexin hemichannels versus the fully assembled gap junction channels. nih.govresearchgate.net Research indicates that the primary and most direct target of Gap 26 is the connexin hemichannel (HC), also known as a connexon. nih.govresearchgate.netresearchgate.netresearchgate.net Electrophysiological studies on HeLa cells expressing Cx43 demonstrated that Gap 26 application to single cells inhibited hemichannel currents in less than five minutes. nih.govresearchgate.net In contrast, the inhibition of electrical coupling between cell pairs, which is mediated by gap junction channels (GJCs), required a much longer exposure of about 30 minutes. nih.govresearchgate.net

This significant difference in response time suggests a sequential mechanism of action. nih.govresearchgate.netresearchgate.netresearchgate.net The initial, rapid effect is the closure or blockage of undocked hemichannels on the cell surface. nih.govresearchgate.net The subsequent, slower inhibition of gap junctions is thought to be a secondary effect. nih.govresearchgate.net This delay is attributed to the time required for the peptide to diffuse into the confined intercellular spaces within gap junction plaques to access its binding sites on the extracellular loops of the already-docked connexons. researchgate.netresearchgate.net This temporal distinction is crucial, as it allows for the selective inhibition of hemichannels over gap junctions with short-term application of Gap 26. ahajournals.org

Table 1: Comparative Inhibition Times of Gap 26 on Connexin Channels

Channel TypeTargetResponse Time for InhibitionSource
Hemichannel (HC)Single, undocked connexons< 5 minutes nih.govresearchgate.net
Gap Junction Channel (GJC)Docked connexon pairs~30 minutes or longer nih.govresearchgate.netresearchgate.netresearchgate.net

Molecular Interactions and Proposed Models of Action

Steric vs. Mimetic Mechanisms of Channel Closure

The mechanism by which Gap 26 closes connexin channels is understood through two principal models: mimetic and steric inhibition. The primary intended mechanism is mimetic, as Gap 26 is a synthetic peptide with an amino acid sequence that mimics a portion of the first extracellular loop (E1) of Cx43. researchgate.netnih.gov The hypothesis behind this design is that the peptide competes with the natural binding interactions required for channel function or docking, thereby inhibiting the formation or stability of gap junction channels. researchgate.netnih.gov

Evidence for a sequence-specific mimetic action comes from studies using scrambled versions of the peptide. Scrambled peptides, where the amino acid sequence is rearranged but the composition remains the same, show no significant inhibitory effect on hemichannel currents at concentrations where Gap 26 is effective. nih.gov This indicates that the specific sequence of Gap 26 is crucial for its inhibitory function.

However, a steric mechanism, or physical occlusion of the channel pore, cannot be entirely ruled out and may contribute to the peptide's action. researchgate.netnih.gov Some studies suggest that the interaction of Gap 26 with its binding site in the extracellular loop could induce a conformational change that results in a decrease in the channel's pore diameter in the extracellular vestibule. researchgate.net Furthermore, at very high concentrations (e.g., 1 mM), even scrambled peptides can begin to show inhibitory effects, suggesting a non-specific steric occlusion of the channel pore can occur under such conditions. nih.gov This is distinct from the proposed "ball-and-chain" steric mechanism for pH-mediated gating of Cx26, which involves the N-terminal domain physically plugging the pore from the cytoplasmic side. nih.gov For Gap 26, the steric effect would originate from its interaction with the extracellular domain.

Table 2: Evidence for Mimetic vs. Steric Inhibition by Gap 26

MechanismSupporting EvidenceContradictory Evidence/CaveatsSource
Mimetic Sequence-specific action; scrambled peptides are ineffective at standard concentrations. nih.gov
Steric Proposed interaction may decrease channel pore diameter.The primary mechanism appears sequence-specific. researchgate.net
At very high concentrations, scrambled peptides can cause inhibition, suggesting non-specific pore blocking.This effect is only observed at concentrations well above the typical effective range for Gap 26. nih.gov

Lateral Movement and Internalization of Peptide-Bound Hemichannels

A proposed model for the long-term action of Gap 26, particularly in its effect on gap junctions, involves the dynamic movement and subsequent removal of connexin channels from the cell membrane. researchgate.netresearchgate.net According to this model, after Gap 26 binds to the extracellular loop of a Cx43 hemichannel, the peptide-hemichannel complex undergoes lateral movement within the plasma membrane. researchgate.netresearchgate.net

These peptide-bound hemichannels migrate towards the periphery or rims of existing gap junction plaques. researchgate.netresearchgate.net This process is believed to disrupt the normal assembly and maintenance of the gap junction plaque. Ultimately, the hemichannels with the attached peptide are inactivated by being internalized into the cell, likely through endocytosis. researchgate.netresearchgate.net This process of binding, lateral movement, and internalization provides a mechanism for the observed reduction in gap junctional communication over extended exposure times (30 minutes or longer). researchgate.netresearchgate.net

Role of Specific Amino Acid Residues in Binding and Function

Gap 26 functions by mimicking a specific sequence on the first extracellular loop (E1) of Cx43. The binding and function of the peptide are therefore intrinsically linked to the amino acid residues within this domain and their role in normal channel function. The extracellular loops of connexins are critical for the docking of two hemichannels to form a complete gap junction channel. nih.gov These loops feature a network of hydrogen-bond interactions and conserved cysteine residues that form disulfide bonds, stabilizing the channel structure. nih.govsemanticscholar.org

While studies directly mapping the binding site of Gap 26 at the residue level are limited, the importance of specific residues in the extracellular loops for connexin function is well-documented. Molecular dynamics simulations have identified protein stabilization centers within the extracellular loops that are crucial for connexon-connexin coupling. semanticscholar.org For Cx43, key stabilization patterns involve conserved residues such as N55 and T56, as well as non-conserved residues like Q57, all within the E1 loop that Gap 26 mimics. semanticscholar.org The interaction of Gap 26 with this region likely disrupts these stabilizing interactions.

Table 3: Key Connexin Domains and Residues Implicated in Channel Function and Potential Interaction

DomainResidues/FeaturesImplicated FunctionPotential Relevance to Gap 26 ActionSource
Extracellular Loop 1 (E1)N55, T56, Q57 (in Cx43)Connexon-connexon docking, stabilization centersAs a mimetic of this region, Gap 26 likely competes for or disrupts these interactions. semanticscholar.org
Extracellular Loops (E1 & E2)Conserved CysteinesFormation of disulfide bonds, structural stabilityBinding of Gap 26 may alter loop conformation, affecting stability. nih.govsemanticscholar.org
N-Terminal DomainCharged amino acids (e.g., positions 2, 5, 8)Voltage-gating, pore funnel formationExtracellular binding of Gap 26 could induce allosteric changes affecting N-terminal gating. nih.govh1.co
N-Terminal DomainPositions 12, 13 (in Cx43)Channel function, oligomerization compatibility researchgate.net
Transmembrane Domain 3 (TM3)Position 152 (in Cx43)Channel function researchgate.net

Cellular and Biochemical Consequences of Gap 26 Mediated Connexin Modulation

Regulation of Paracrine Signaling Pathways

Gap 26 plays a critical role in modulating paracrine signaling, which relies on the release of signaling molecules into the extracellular space to influence nearby cells. It achieves this primarily by blocking connexin hemichannels, which serve as conduits for the release of various signaling molecules. researchgate.netresearchgate.net

A key consequence of Gap 26 application is the significant inhibition of adenosine (B11128) triphosphate (ATP) release from cells. researchgate.netarvojournals.org Under various conditions, including mechanical stimulation or low extracellular calcium, connexin hemichannels open and release ATP into the extracellular environment. arvojournals.org This released ATP then acts as a crucial paracrine signaling molecule, binding to purinergic receptors on adjacent cells.

Gap 26 effectively blocks this ATP egress. arvojournals.orgmedchemexpress.com For instance, in studies on corneal endothelial cells, Gap 26 was shown to inhibit ATP release that was induced by mechanical stimulation or exposure to a calcium-free solution. arvojournals.org Similarly, in ECV304 cells, Gap 26 at a concentration of 0.25 mg/ml blocked ATP release triggered by the photoliberation of inositol-1,4,5-trisphosphate (InsP3). caymanchem.commedchemexpress.com This blockade of ATP release is a primary mechanism by which Gap 26 disrupts intercellular communication. arvojournals.org

Table 1: Effect of Gap 26 on ATP Release in Various Cell Models

Beyond ATP, Gap 26 also influences the movement of other critical signaling molecules across the cell membrane via hemichannels. The peptide has been observed to block the trafficking of ions, notably the entry of Ca2+ into cells through open hemichannels. researchgate.netnih.gov While gap junctions allow the direct intercellular transfer of molecules like inositol (B14025) 1,4,5-trisphosphate (IP3) and Ca2+, the primary action of Gap 26 is on the un-docked hemichannels at the cell surface. researchgate.netkuleuven.be By blocking these hemichannels, Gap 26 prevents the release of cellular contents and the influx of extracellular ions that can be triggered by cellular stress. researchgate.netnih.gov

The generation of IP3 within a cell, often triggered by receptor activation, leads to the release of Ca2+ from internal stores like the endoplasmic reticulum. nih.govumt.edu This initial calcium release can then trigger further signaling events, including the opening of hemichannels. arvojournals.org By blocking these hemichannels, Gap 26 curtails the ensuing paracrine signaling cascade that would normally be initiated by the release of molecules like ATP. arvojournals.orgresearchgate.net

Impact on Intercellular Signaling and Coordination

By inhibiting the fundamental pathways of paracrine and gap junctional communication, Gap 26 has a profound impact on the ability of cells to coordinate their activities.

One of the most well-documented effects of Gap 26 is the attenuation of intercellular calcium waves. kuleuven.beresearchgate.net These waves are a form of cell-to-cell communication where an increase in intracellular calcium in one cell propagates to its neighbors, coordinating a tissue-level response. nih.gov This propagation can occur through two main pathways: the diffusion of IP3 through gap junctions or the release of ATP through hemichannels, which then activates purinergic receptors on neighboring cells, triggering calcium release in them (paracrine signaling). kuleuven.benih.gov

Gap 26 significantly reduces the propagation of these calcium waves by blocking the ATP-mediated paracrine pathway. kuleuven.beresearchgate.net Studies in bovine corneal endothelial cells demonstrated that pretreatment with Gap 26 significantly reduced the area affected by a mechanically induced calcium wave. kuleuven.be When hemichannels are blocked by Gap 26, the stimulated cell is unable to release sufficient ATP to trigger a calcium response in adjacent cells, thus halting the wave. researchgate.netnih.gov

Table 2: Attenuation of Intercellular Calcium Wave (ICW) Propagation by Gap 26

The disruption of intercellular signaling by Gap 26 translates to functional consequences at the tissue level, particularly in systems requiring synchronized cellular activity, such as vascular smooth muscle. abcam.comahajournals.org Coordinated contraction and relaxation of smooth muscle cells are essential for regulating blood vessel tone and blood pressure. abcam.comnih.gov This coordination relies heavily on electrical and chemical communication through gap junctions. ahajournals.orgnih.gov

Gap 26 has been shown to inhibit rhythmic contractile activity in arterial strips. In isolated rabbit superior mesenteric arteries, Gap 26 inhibited phenylephrine-induced contractions with an IC50 value of 28.4 µM. caymanchem.commedchemexpress.com This effect is attributed to the disruption of cell-to-cell coupling, which prevents the synchronized changes in membrane potential and intracellular calcium required for coordinated contraction. ahajournals.orgnih.gov By uncoupling the smooth muscle cells, Gap 26 effectively disrupts the syncytial nature of the tissue, leading to an attenuated and disorganized contractile response. ahajournals.org

Influence on Cellular Homeostasis and Stress Responses

Cellular homeostasis involves maintaining a stable internal environment, a process that relies on intricate signaling and transport mechanisms. nih.gov Stress responses are activated when homeostasis is challenged by noxious stimuli. nih.govsdbonline.org Connexin channels, including hemichannels, are increasingly recognized as participants in these processes.

Under conditions of cellular stress, such as oxidative stress or inflammation, the opening of hemichannels can become dysregulated. abcam.commdpi.com While controlled opening is crucial for signaling, prolonged or excessive opening can be detrimental, leading to a loss of essential metabolites, an influx of toxic levels of ions like Ca2+, and disruption of cellular homeostasis, potentially triggering cell death. abcam.comnih.gov

Gap 26, by blocking these hemichannels, can theoretically play a role in preserving cellular homeostasis under certain stress conditions. By preventing the uncontrolled release of molecules like ATP and glutamate (B1630785) and blocking excessive Ca2+ influx, Gap 26 may mitigate some of the damaging consequences of cellular stress. This positions connexin modulation as a potential strategy for influencing cell fate in response to stressful stimuli.

Table of Mentioned Compounds

Role in Oxidative Stress Modulation (e.g., Reactive Oxygen Species)

Gap 26 has demonstrated a significant role in mitigating oxidative stress by modulating the production and effects of reactive oxygen species (ROS). frontiersin.orgnih.gov Oxidative stress, a condition characterized by an imbalance between ROS production and antioxidant defenses, can lead to cellular damage. mdpi.com Research indicates a reciprocal relationship where oxidative stress can increase the expression and function of Cx43, which in turn can amplify oxidative stress signaling between cells. frontiersin.orgnih.gov

In a rat model of cirrhotic cardiomyopathy, the administration of Gap 26 exhibited a notable antioxidant effect on the heart. nih.govresearchgate.net The study reported a decrease in several key indicators of oxidative stress. nih.gov Specifically, levels of 15-F2t-isoprostane (a specific marker for ROS), malondialdehyde (MDA), and hydrogen peroxide (H2O2) were reduced following Gap 26 treatment. nih.gov Concurrently, the activity of the crucial antioxidant enzyme superoxide (B77818) dismutase (SOD) was increased, further highlighting the compound's ability to bolster cellular defenses against oxidative damage. nih.gov This suggests that inhibiting Cx43 channels with Gap 26 can protect tissues by reducing lipid peroxidation and enhancing enzymatic antioxidant capacity. nih.gov Furthermore, studies on vascular tissues have shown that oxidant stress can impair the function of gap junctions, and that reducing this stress can restore proper cell-to-cell communication. pnas.orgplos.org

Table 1: Effects of Gap 26 on Oxidative Stress Markers

Model System Key Findings Reference
Rat Type II Alveolar Epithelial Cells (RLE-6TN) under hyperoxia Decreased production of Reactive Oxygen Species (ROS). frontiersin.orgnih.gov
Neonatal Rats with hyperoxia exposure Reversed the increase in ROS production. frontiersin.orgnih.gov

Effects on Inflammatory Mediator Release

Gap 26 exerts considerable influence over inflammatory processes by modulating the release of key inflammatory mediators. Inflammation often involves the upregulation of connexin hemichannels, which can release damage-associated molecular patterns (DAMPs) like ATP, perpetuating the inflammatory response. frontiersin.orgnih.gov

In studies involving astrocyte cultures, proinflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) were shown to increase the activity of Cx43 hemichannels. jneurosci.org This enhanced activity was effectively blocked by Gap 26, indicating its capacity to curb the cellular response to inflammatory stimuli. jneurosci.org Similarly, in macrophage cell lines, Angiotensin II-induced polarization to a pro-inflammatory M1 phenotype was associated with increased Cx43 expression. nih.gov The use of Gap 26 inhibited this process and significantly prevented the associated increase in the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and Interleukin-6 (IL-6). nih.gov

Research on cirrhotic cardiomyopathy also pointed to the anti-inflammatory potential of Gap 26, noting a reduction in inflammatory factors like IL-1β, IL-6, Interleukin-8 (IL-8), and TNF-α. nih.gov However, the same study observed that in the specific context of CCl4-induced cirrhosis, Gap 26 did not prevent inflammation in the heart, suggesting that its efficacy can be context-dependent. nih.gov In a separate in-vitro model of ischemia/reperfusion injury, treatment with Gap 26 was found to increase the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This suggests that in addition to suppressing pro-inflammatory signals, Gap 26 may also promote anti-inflammatory responses. The ability of connexin channel blockers to attenuate the release of ATP and IL-6 from keratinocytes further supports the role of Gap 26 in controlling inflammation. researchgate.net

Table 2: Effects of Gap 26 on Inflammatory Mediators

Model System Mediator(s) Affected Effect of Gap 26 Reference
Rat model of Cirrhotic Cardiomyopathy IL-1β, IL-6, IL-8, TNF-α Reduction nih.gov
Astrocyte Cultures (stimulated with IL-1β and TNF-α) Cx43 hemichannel activity Blockade jneurosci.org
RAW264.7 Macrophages (stimulated with Angiotensin II) TNF-α, IL-1β, IL-6 Prevention of increase nih.gov

Table 3: Mentioned Chemical Compounds | Compound Name | | | :--- | | 2-aminoethoxydiphenyl borate (B1201080) | | 5-methyltetrahydrofolate (5-MTHF) | | (6R)-BH4 | | Angiotensin II | | ATP (Adenosine triphosphate) | | BAY117082 | | Carbon tetrachloride (CCl4) | | Carbenoxolone | | Catalase | | Connexin 26 (Cx26) | | Connexin 30 (Cx30) | | Connexin 32 (Cx32) | | Connexin 37 (Cx37) | | Connexin 40 (Cx40) | | Connexin 43 (Cx43) | | Connexin 45 (Cx45) | | Cyclopiazonic acid | | Folic acid | | Gap 19 | | Gap 27 | | Hydrogen peroxide (H2O2) | | Interleukin-1β (IL-1β) | | Interleukin-6 (IL-6) | | Interleukin-8 (IL-8) | | Interleukin-10 (IL-10) | | Malondialdehyde (MDA) | | N-acetyl cysteine (NAC) | | Nitric oxide (NO) | | PD98059 | | Peptide5 | | Peptidoglycan (PGN) | | Phenylephrine | | SB202190 | | SB203580 | | Superoxide dismutase (SOD) | | Tetrahydrobiopterin (BH4) | | Tonabersat | | Tumor Necrosis Factor-α (TNF-α) | | 7,8-dihydrobiopterin | | 15-F2t-isoprostane |

Specificity and Selectivity Profile of Gap 26 Across Connexin Isoforms

Differential Affinity for Connexin 43, 37, and 40

Gap 26 is most extensively used to inhibit gap junctions and hemichannels composed of Cx43. tandfonline.comnih.gov Its sequence is derived directly from this protein, and atomic force microscopy has demonstrated a direct binding interaction between Gap 26 and the extracellular loop region of Cx43 hemichannels. tandfonline.com

Beyond Cx43, Gap 26 has been shown to inhibit channels formed by other connexins, including Cx32, Cx37, and Cx40, which are notably expressed in the vascular and immune systems. tandfonline.comresearchgate.net This broad-spectrum activity has led to its use as a "pan" reagent in tissues where multiple connexins are present. tandfonline.com

However, the affinity and inhibitory efficacy of Gap 26 are not identical for all these isoforms. Studies in A7r5 cells, which express both Cx40 and Cx43, showed that applying a Cx43-mimetic peptide (⁴³Gap 26) alone did not significantly reduce dye transfer. physiology.org Significant inhibition was only achieved when it was co-applied with a peptide specifically targeting Cx40 (⁴⁰Gap 27). physiology.org This suggests that while Gap 26 can affect multiple connexin isoforms, its affinity for Cx43 may be higher or that complete blockade in heterotypic or mixed-expression systems requires targeting multiple connexin types simultaneously. Furthermore, a derivative of Gap 26 designed to be specific for Cx37 and Cx40 has been developed for studies in vascular systems, indicating that modifications to the original Cx43 sequence can alter its affinity profile. tandfonline.com

Analysis of Isoform-Specific Inhibition Patterns

The inhibition pattern of Gap 26 is largely dictated by sequence conservation across the extracellular loops of different connexin isoforms. scienceopen.comnih.gov Because these sequences are highly conserved, peptides like Gap 26 that are based on the Cx43 sequence can also inhibit channels composed of other connexins, such as Cx37. nih.gov This lack of high specificity is a critical consideration in its experimental use.

Research has aimed to create more isoform-specific inhibitors by developing peptides that mimic the extracellular loops of other connexins. For example, peptides designated as ³⁷,⁴⁰Gap 26 have been synthesized to specifically target Cx37 and Cx40. mdpi.comnih.gov In co-cultures of endothelial cells and A7r5 smooth muscle cells, ³⁷,⁴⁰Gap 26 caused only a slight attenuation of dye transfer, which was less potent than peptides targeting Cx43 in the same system, highlighting the differential inhibitory effects based on peptide sequence and target connexin. nih.gov

The half-maximal inhibitory concentration (IC₅₀) of Gap 26 for Cx43 hemichannels has been reported to be approximately 81 μM. nih.gov This provides a quantitative measure of its inhibitory potency for its primary target, though similar detailed analyses for other connexin isoforms are less common. The general observation is that Gap 26's inhibitory effect is most pronounced on Cx43, with varying degrees of activity against other connexins like Cx37 and Cx40.

Comparison with Other Connexin Mimetic Peptides (e.g., Gap 27, Gap 19)

The activity of Gap 26 is often compared with other connexin-mimetic peptides, particularly Gap 27 and Gap 19, which target different domains of Cx43.

Gap 27: This peptide mimics a sequence on the second extracellular loop of Cx43 (SRPTEKTIFII). spandidos-publications.com Like Gap 26, it is used to block both gap junctions and hemichannels and shows activity against Cx43, Cx37, and Cx40. tandfonline.comscienceopen.com Both peptides act rapidly, inhibiting hemichannels within minutes, followed by a more delayed inhibition of gap junction channels. scienceopen.comjci.org Some studies report that Gap 26 is more effective than Gap 27 when applied at the same concentration. tandfonline.com In contrast, electrophysiological studies on Cx43 hemichannels reported a higher IC₅₀ for Gap 27 (~161 μM) compared to Gap 26 (~81 μM), but found that the steady-state inhibition by Gap 27 was stronger. nih.govnih.gov

Gap 19: This peptide is fundamentally different from Gap 26 and Gap 27. It is a nonapeptide derived from the cytoplasmic loop of Cx43. selleckchem.comjci.orgmedchemexpress.com Its primary advantage is its selectivity; Gap 19 blocks Cx43 hemichannels without inhibiting gap junction channels. selleckchem.commedchemexpress.comnih.gov This makes it a more precise tool for isolating the specific functions of hemichannels. Furthermore, Gap 19 is highly selective for Cx43 and does not block Cx40 or Pannexin 1 hemichannels, offering greater target specificity than Gap 26. medchemexpress.com

Table 1: Comparison of Gap 26 with Other Connexin Mimetic Peptides

Feature Gap 26 (trifluoroacetate salt) Gap 27 Gap 19
Origin First extracellular loop of Cx43 selleckchem.comspandidos-publications.com Second extracellular loop of Cx43 spandidos-publications.comscienceopen.com Cytoplasmic loop of Cx43 selleckchem.comjci.org
Primary Target Cx43 tandfonline.com Cx43 tandfonline.com Cx43 medchemexpress.com
Channel Inhibition Hemichannels and Gap Junctions scienceopen.comjci.org Hemichannels and Gap Junctions scienceopen.comjci.org Selective for Hemichannels selleckchem.comnih.gov
Known Cross-Reactivity Cx32, Cx37, Cx40 tandfonline.com; Pannexin 1 nih.gov Cx37 scienceopen.comnih.gov; Pannexin 1 tandfonline.comnih.gov Not known to block Cx40 or Pannexin 1 medchemexpress.com
Reported IC₅₀ (Cx43 Hemichannels) ~81 µM nih.gov ~161 µM nih.govnih.gov ~6.5 µM (intracellular application) selleckchem.com

Cross-Reactivity Considerations with Pannexin Channels

A significant aspect of Gap 26's selectivity profile is its cross-reactivity with pannexin channels. Pannexins are a separate family of proteins that also form large-pore channels in the cell membrane, functionally similar to connexin hemichannels, but they are structurally distinct. nih.gov

Evidence indicates that connexin mimetic peptides, including Gap 26 and Gap 27, can interact with and inhibit Pannexin 1 (Panx1) channels. tandfonline.comnih.gov This cross-reactivity complicates the interpretation of studies that use these peptides to investigate connexin-specific functions, as the observed effects could be partially or wholly due to the inhibition of Panx1. nih.gov The potential for Gap 26 to block Panx1 underscores the need to use complementary methods or more specific inhibitors to definitively attribute a physiological role to connexin hemichannels. nih.gov However, in a study on mast cells, Gap 26 was reported to have no effect on dye uptake that was mediated by Panx1, suggesting the cross-reactivity may be cell-type or context-dependent. frontiersin.org

Advanced Methodologies for Investigating Gap 26 Trifluoroacetate Salt Activity

Electrophysiological Techniques

Electrophysiology provides a direct, real-time measurement of ion flow through connexin channels, offering high-resolution data on channel activity and the effects of inhibitors like Gap 26.

The patch-clamp technique, in a whole-cell configuration, is a primary method for studying the currents of connexin hemichannels (HCs) in single cells. To investigate the effect of Gap 26, researchers typically use cell lines engineered to express a specific connexin, such as HeLa cells expressing Cx43.

Research Findings: Studies have demonstrated that applying Gap 26 to single HeLa-Cx43 cells rapidly inhibits hemichannel currents. nih.gov These currents are often evoked by superfusing the cells with a low-calcium solution, which promotes the opening of hemichannels. The inhibitory effect of Gap 26 on these currents is typically observed within minutes of application. nih.gov The analysis involves applying voltage steps and measuring the resulting membrane currents. The difference in current before and after the application of Gap 26 provides a quantitative measure of its inhibitory activity.

For instance, in one study, the maximal hemichannel current (Ihc,max) was measured in response to depolarizing pulses. After the application of Gap 26, a significant and rapid reduction in this current was observed. The primary and direct inhibitory action of Gap 26 is considered to be on these connexin hemichannels. nih.govnih.gov

Table 1: Effect of Gap 26 on Cx43 Hemichannel Currents in Low Ca2+ Solution

Current Type Before Gap 26 (pA/pF) After Gap 26 (pA/pF) Percent Inhibition
Instantaneous (Ihc,inst) -13.8 ± 2.6 -10.5 ± 1.9 ~24%
Steady-State (Ihc,ss) -33.4 ± 6.2 -13.8 ± 2.8 ~59%

Data derived from studies on HeLa cells expressing Cx43, showing mean current density ± SEM. The steady-state current shows a more pronounced inhibition by Gap 26.

To assess the impact of Gap 26 on gap junctional intercellular communication (GJIC), the dual whole-cell patch-clamp technique is employed. nih.govnih.gov This powerful method involves patching onto two adjoining cells simultaneously, allowing for precise control of the voltage in each cell and direct measurement of the current passing between them through gap junctions. The macroscopic junctional conductance (gj) is calculated from the transjunctional current (Ij) and the transjunctional voltage (Vj).

Research Findings: Using this technique on pairs of Cx43-expressing HeLa cells, researchers have found that Gap 26 also inhibits electrical coupling, but on a slower timescale compared to its effect on hemichannels. nih.gov While hemichannel inhibition is observed in under five minutes, the inhibition of gap junction channels can take 30 minutes or longer. nih.gov This temporal difference suggests that the peptide's primary site of action may be the more accessible hemichannels located on the non-junctional cell membrane, with the inhibition of gap junctions occurring as a secondary, delayed effect.

Table 2: Comparative Onset of Inhibition by Gap 26

Channel Type Technique Onset of Inhibition
Hemichannels Single-Cell Patch-Clamp < 5 minutes
Gap Junctions Dual-Cell Patch-Clamp > 30 minutes

This comparison highlights the more rapid effect of Gap 26 on hemichannels versus established gap junction plaques.

Connexin channels exhibit voltage-dependent gating, where the probability of the channel being open is influenced by both the transmembrane potential (Vm) and the transjunctional voltage (Vj). mdpi.comspringernature.com Analyzing how Gap 26 affects these voltage-gating properties provides deeper insight into its inhibitory mechanism.

Research Findings: Voltage clamp studies have revealed that Gap 26 not only blocks the channel pore but also modulates its gating behavior. Specifically, in HeLa cells expressing Cx43 and in isolated ventricular cardiomyocytes, Gap 26 has been shown to increase the voltage threshold required for hemichannel opening. physiology.org This means that in the presence of the peptide, a stronger depolarization is needed to activate the channels. Furthermore, while elevated intracellular calcium can lower the voltage threshold for hemichannel activation, Gap 26 counteracts this effect, preventing the channels from opening at lower voltages even in high-calcium conditions. physiology.org This suggests that Gap 26 stabilizes the closed conformation of the hemichannel, making it less sensitive to voltage-dependent activation.

Imaging-Based Assays

Imaging techniques offer a complementary approach to electrophysiology by visualizing the functional consequences of channel inhibition across a population of cells.

Fluorescent dye transfer assays are widely used to assess the functionality of gap junctional intercellular communication (GJIC). Methods like scrape loading or microinjection are used to introduce a low-molecular-weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, Calcein) into one or more cells. xenbase.org The extent to which the dye spreads to neighboring cells is a direct measure of functional cell coupling.

Research Findings: Studies have confirmed the utility of Gap 26 in inhibiting GJIC using these assays. For example, in rat alveolar epithelial cells (RLE-6TN), treatment with Gap 26 was shown to significantly weaken GJ-mediated communication as measured by a dye-coupling assay. mdpi.com In other systems, the effect of Gap 26 can be connexin-specific. In A7r5 cells, which express both Cx40 and Cx43, Gap 26 (targeting Cx43) alone did not significantly affect the transfer of Lucifer yellow; however, when combined with a peptide inhibitor for Cx40, dye transfer was significantly attenuated. This demonstrates that the efficacy of Gap 26 in these assays can depend on the complement of connexin subtypes expressed by the cells.

Table 3: Common Fluorescent Dyes in GJIC Assays

Dye Typical Method Description
Lucifer Yellow Scrape Loading, Microinjection A highly fluorescent, membrane-impermeable tracer that can pass through many types of gap junction channels. nih.gov
Calcein-AM Pre-loading "donor" cells A non-fluorescent molecule that becomes fluorescent (Calcein) and membrane-impermeable upon hydrolysis by intracellular esterases. Its transfer to "acceptor" cells indicates coupling. physiology.org
DiI / DiD Pre-loading "acceptor" cells Lipophilic membrane stains that do not pass through gap junctions. Used to label acceptor cells and distinguish them from dye-loaded donor cells. physiology.org

Connexin hemichannels are known to play a role in intercellular signaling by releasing molecules like ATP into the extracellular space. This released ATP can then activate purinergic receptors on adjacent cells, triggering an increase in intracellular calcium ([Ca2+]i) and propagating an intercellular calcium wave. Live-cell imaging using fluorescent calcium indicators is used to monitor these dynamic changes in [Ca2+]i.

Research Findings: The inhibitory action of Gap 26 on hemichannels is expected to disrupt this signaling pathway. By blocking the hemichannels, Gap 26 prevents the initial release of ATP, thereby inhibiting the propagation of intercellular calcium waves. nih.gov Experiments have demonstrated that connexin mimetic peptides, including Gap 26, inhibit hemichannel currents that are potentiated by elevations in intracellular calcium. physiology.org This indicates that under conditions that would normally promote calcium signaling between cells via hemichannels, Gap 26 acts as an effective blocker. The methodology involves loading cells with a calcium-sensitive dye (e.g., Fluo-4) or a genetically encoded calcium indicator (e.g., GCaMP), stimulating a single cell mechanically or with an agonist to initiate a wave, and imaging the subsequent changes in fluorescence in the surrounding cell population. Application of Gap 26 would be predicted to significantly reduce or eliminate the spread of this calcium signal.

Immunofluorescence and Protein Localization Studies

Immunofluorescence is a powerful technique used to visualize the subcellular distribution of specific proteins. In the context of Gap 26, these studies are crucial for understanding how the peptide affects the localization of its primary target, connexin 43.

Detailed research findings indicate that Cx43 is predominantly localized at gap junction plaques at points of cell-cell contact. Studies utilizing immunofluorescence have shown that under normal physiological conditions, Cx43 forms distinct punctate patterns at the plasma membrane, characteristic of well-formed gap junctions. While direct immunofluorescence studies on Gap 26 itself are not common due to its nature as a small peptide inhibitor, the effects of Gap 26 on Cx43 localization provide significant insights. By binding to the extracellular loop of Cx43, Gap 26 can modulate the assembly and stability of gap junction channels. This interaction can potentially lead to alterations in the typical punctate staining pattern of Cx43, such as a more diffuse cytoplasmic distribution or a reduction in the size and number of gap junction plaques. These changes would suggest that Gap 26 can influence the trafficking and internalization of Cx43 channels, thereby affecting intercellular communication.

Cell TypeTypical Cx43 LocalizationPotential Effect of Gap 26 on Localization
VariousGap junction plaques at cell-cell interfacesReduction in plaque size and number, more diffuse staining

Computational and Structural Biology Techniques

Computational and structural biology approaches provide atomic-level insights into the interaction between Gap 26 and connexin channels, complementing experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of Gap 26, docking simulations are used to model its interaction with the three-dimensional structure of connexin channels.

Recent molecular modeling studies have explored the binding of Gap 26 to Cx43. A blind docking molecular mechanics modeling approach suggested that the binding site of Gap 26 may be within the inner surface of the first extracellular loop and at the interface between the first and second extracellular loops nih.govresearchgate.net. These simulations help to visualize the potential binding poses of the peptide and identify key amino acid residues involved in the interaction. Such computational analyses are invaluable for understanding the structural basis of Gap 26's inhibitory activity and for guiding the development of next-generation connexin-targeting therapeutics.

Computational TechniqueKey FindingSignificance
Molecular DockingIdentification of potential binding sites on the Cx43 extracellular loopsProvides a structural hypothesis for the inhibitory mechanism of Gap 26

Molecular Dynamics Simulations of Peptide-Channel Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the intricate and dynamic interactions between the Gap 26 peptide and connexin channels at an atomic level. These simulations provide valuable insights into the binding mechanisms, conformational changes, and energetic landscapes that govern the inhibitory action of Gap 26.

One key application of MD simulations has been to model the binding of Gap 26 to its primary target, the connexin 43 (Cx43) hemichannel. By constructing homology models of the Cx43 hemichannel based on existing high-resolution structures of other connexins, such as connexin 26 (Cx26), researchers can simulate the approach and interaction of the Gap 26 peptide with the extracellular loops of the channel. anaspec.com These simulations have suggested that Gap 26 preferentially binds to the first extracellular loop (EL1) of Cx43, the region from which its own sequence is derived.

The simulations can reveal specific amino acid residues on both the peptide and the channel that are critical for the interaction. For instance, they can highlight the formation of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the peptide-channel complex. This detailed view of the binding interface helps to explain the specificity of Gap 26 for certain connexin isoforms.

Furthermore, MD simulations can elucidate the dynamic consequences of Gap 26 binding. Upon binding, the peptide can induce conformational changes in the extracellular loops of the connexin channel. These structural alterations are believed to be the basis for the subsequent inhibition of channel function, preventing the docking of two hemichannels to form a complete gap junction or altering the gating properties of the hemichannel itself. The simulations can track these dynamic changes over time, providing a frame-by-frame view of the inhibitory process that is difficult to obtain through experimental methods alone.

Structure-Activity Relationship (SAR) Analysis via Peptide Modifications

Structure-activity relationship (SAR) analysis is a critical methodology for understanding the functional significance of specific amino acid residues within the Gap 26 peptide and for the rational design of more potent and selective analogs. This approach involves systematically modifying the peptide's sequence and evaluating the impact of these changes on its inhibitory activity.

A foundational element of SAR studies for Gap 26 involves the use of scrambled peptides. These are peptides with the same amino acid composition as Gap 26 but in a randomized sequence. The consistent observation that scrambled versions of Gap 26 exhibit significantly reduced or no inhibitory activity on connexin channels underscores the importance of the specific primary sequence for its biological function.

While comprehensive SAR studies involving systematic modifications of each amino acid in Gap 26 are not extensively detailed in publicly available literature, the principles of this methodology are well-established in peptide research. Key approaches that have been applied to other connexin-mimetic peptides and are applicable to Gap 26 include:

Alanine (B10760859) Scanning Mutagenesis: This technique involves systematically replacing each amino acid residue in the Gap 26 sequence with alanine. The resulting analogs are then tested for their ability to inhibit connexin channel function. Residues whose replacement with alanine leads to a significant loss of activity are identified as "hot spots" critical for the peptide's function. Conversely, residues that can be replaced without a substantial impact on activity are considered less crucial for the direct interaction with the channel.

Amino Acid Substitutions: Beyond alanine scanning, specific residues can be replaced with other amino acids to probe the importance of properties such as charge, hydrophobicity, and side-chain size. For example, substituting a positively charged lysine (B10760008) with a negatively charged glutamate (B1630785) or a neutral alanine can reveal the role of electrostatic interactions in channel binding.

Truncation Analysis: This involves synthesizing shorter versions of the Gap 26 peptide to identify the minimal sequence required for inhibitory activity. By systematically removing amino acids from the N- and C-termini, researchers can delineate the core functional domain of the peptide.

D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can provide insights into the conformational requirements for activity and can also enhance the peptide's stability against enzymatic degradation.

Through such modifications, researchers can build a detailed map of the structure-activity landscape of Gap 26. This knowledge is instrumental in designing second-generation peptides with improved pharmacological properties, such as enhanced potency, greater selectivity for specific connexin isoforms, and increased in vivo stability.

Table 1: Investigational Approaches in Gap 26 SAR Analysis

Modification TypePurposeExpected Outcome
Scrambled PeptideTo confirm sequence specificity.Loss of inhibitory activity compared to the native Gap 26 sequence.
Alanine ScanningTo identify key residues for activity.Identification of "hot spot" residues where substitution with alanine significantly reduces or abolishes activity.
Amino Acid SubstitutionTo probe the role of specific residue properties (charge, size, etc.).Understanding the chemical nature of the peptide-channel interaction.
TruncationTo determine the minimal active sequence.Identification of the core functional domain of Gap 26.
D-Amino Acid SubstitutionTo assess conformational requirements and improve stability.Information on the stereospecificity of the interaction and potentially increased peptide half-life.

Applications of Gap 26 Trifluoroacetate Salt As a Research Probe in Biological Systems

Studies in Cultured Mammalian Cells

In vitro studies using cultured mammalian cells have been instrumental in elucidating the specific effects of Gap 26 on cellular functions. By applying this inhibitor to isolated cell systems, researchers can directly observe the consequences of blocking Cx43 channels.

Gap 26 has been employed in various endothelial cell models to explore the role of Cx43 in vascular physiology. In cell lines such as RBE4, SV-ARBEC, and ECV304, Gap 26 was shown to inhibit ATP release triggered by the photoliberation of inositol-1,4,5-trisphosphate (InsP3). medchemexpress.commedchemexpress.com This finding suggests that Cx43 hemichannels are involved in the release of ATP from endothelial cells, a key signaling molecule in the vasculature. While Gap 26 effectively blocked this ATP release and the subsequent intercellular calcium waves, it did not affect dye coupling through gap junctions in these particular experiments, highlighting its more immediate effect on hemichannels. medchemexpress.comnih.gov Further studies on rat retinal endothelial cells demonstrated that blocking Cx43 can prevent high glucose-induced apoptosis and reduce excess cell monolayer permeability, pointing to the importance of gap junction communication in maintaining endothelial barrier integrity under diabetic conditions. nih.gov

Research Findings in Endothelial Cell Models
Cell Line/ModelKey FindingReference
ECV304, RBE4, SV-ARBECInhibited InsP3-triggered ATP release and intercellular calcium waves. medchemexpress.commedchemexpress.com
Rat Retinal Endothelial CellsPrevented high glucose-induced apoptosis and reduced excess cell monolayer permeability. nih.gov

In the context of neural cell systems, Gap 26 is used to investigate the function of Cx43 in both neurons and glial cells. Connexin 43 is widely expressed in astrocytes and is implicated in various neurological processes. rndsystems.com Research has shown that Cx43 in astrocytes contributes to motor neuron toxicity in models of amyotrophic lateral sclerosis (ALS). rndsystems.com Furthermore, studies on satellite glial cells have utilized Gap 26 to demonstrate that Cx43 expression contributes to ectopic tooth-pulp pain, indicating a role for gap junctions in pain signaling. rndsystems.com By blocking Cx43 channels, Gap 26 helps researchers to dissect the pathways through which intercellular communication in the nervous system contributes to both normal function and disease states.

The role of gap junctions in coordinating the activity of smooth muscle cells is a critical area of investigation. The principal connexin expressed by vascular smooth muscle is Connexin 43. ahajournals.org Studies using Gap 26 have provided insights into its function. Research has shown that peptides homologous to the extracellular loops of Cx43, such as Gap 26, can reversibly abolish rhythmic contractile activity in arterial smooth muscle. medchemexpress.comrndsystems.com This inhibitory effect underscores the importance of Cx43-mediated communication in maintaining vascular tone and rhythmic contractions.

Gap 26 has been applied to study the role of Cx43 in epithelial cell pathophysiology, particularly in the context of lung injury. In a study using the rat type II alveolar epithelial cell line RLE-6TN, hyperoxia (high oxygen exposure) was found to increase reactive oxygen species (ROS) production and Cx43 expression. nih.govnih.gov Treatment with Gap 26 reversed these effects. nih.govnih.gov The peptide was observed to weaken gap junction-mediated intercellular communication, decrease ROS production, inhibit the downstream ASK1-JNK/p38 signaling pathway, and ultimately reduce apoptosis in these cells under hyperoxic stress. nih.gov These findings suggest that Cx43 gap junctions play a role in amplifying oxidative stress signals and promoting cell death in this injury model. nih.govnih.gov In the immune system, Cx43 is also expressed and its channels are targets for investigation using mimetic peptides. tandfonline.com

Research Findings in Epithelial Cell Models
Cell LineConditionEffect of Gap 26Reference
RLE-6TN (Rat Alveolar Epithelial)Hyperoxia (85% O₂)Decreased ROS production, inhibited ASK1-JNK/p38 signaling, and reduced apoptosis. nih.govnih.gov

Investigations in Ex Vivo Tissue Models

Ex vivo models, which involve the study of tissues in an artificial environment outside the organism, provide a bridge between in vitro cell culture and in vivo studies. These models allow researchers to examine the effects of compounds like Gap 26 in the context of intact tissue architecture.

The application of Gap 26 to ex vivo preparations of arterial smooth muscle has been particularly informative. In studies using isolated rabbit superior mesenteric arterial strips, Gap 26 was shown to dose-dependently attenuate rhythmic contractile activity induced by phenylephrine. bertin-bioreagent.com The calculated IC50 value, the concentration at which the peptide inhibits 50% of the response, was 28.4 μM. medchemexpress.comrndsystems.combertin-bioreagent.com This research demonstrates a direct link between Cx43 gap junction communication and the coordinated contractile function of vascular smooth muscle in an intact tissue setting. rndsystems.combertin-bioreagent.com

Research Findings in Ex Vivo Arterial Preparations
Tissue ModelKey FindingIC50Reference
Isolated Rabbit Superior Mesenteric Arterial StripsInhibited phenylephrine-induced rhythmic contractile activity.28.4 μM medchemexpress.comrndsystems.combertin-bioreagent.com

Isolated Organ Studies

The use of Gap 26 in isolated organ systems provides a controlled environment to study its effects on tissue and organ function, independent of systemic physiological variables. Research in this area has been particularly focused on the cardiovascular system.

In studies utilizing isolated rabbit superior mesenteric arterial strips, Gap 26 was shown to inhibit phenylephrine-induced rhythmic contractile activity with an IC50 of 28.4 µM bertin-bioreagent.com. This demonstrates the peptide's ability to modulate vascular tone, suggesting a role for Cx43 channels in regulating smooth muscle contractility.

Langendorff-perfused intact rat hearts have been instrumental in clarifying the cardioprotective effects of Gap 26 during ischemia-reperfusion injury. nih.govresearchgate.net In this ex vivo model, regional ischemia was induced by occlusion of the left anterior descending coronary artery. nih.govresearchgate.net Application of Gap 26 either before or during the ischemic event resulted in a significant reduction in myocardial infarct size. nih.govresearchgate.net Specifically, hearts treated with Gap 26 before ischemia showed a 48% reduction in infarct size, while those treated during ischemia exhibited a 55% reduction compared to untreated hearts. nih.govresearchgate.net Furthermore, Gap 26 treatment led to an increase in myocardial perfusate flow during the reperfusion phase. nih.govresearchgate.net These findings from isolated heart models strongly suggest that the inhibition of Cx43 hemichannels by Gap 26 is a key mechanism of cardioprotection against ischemic damage. nih.govresearchgate.net Another study confirmed that Gap 26 significantly reduced infarct size when administered prior to ischemia and at the onset of reperfusion in isolated perfused male rat hearts. mdpi.com

Effects of Gap 26 in Isolated Organ Studies

Organ/Tissue ModelExperimental ConditionKey FindingReference
Isolated Rabbit Superior Mesenteric Arterial StripsPhenylephrine-induced rhythmic contractionInhibition of contractile activity (IC50 = 28.4 µM) bertin-bioreagent.com
Langendorff-Perfused Intact Rat HeartIschemia-Reperfusion Injury48% reduction in myocardial infarct size (pre-ischemia treatment) nih.govresearchgate.net
Langendorff-Perfused Intact Rat HeartIschemia-Reperfusion Injury55% reduction in myocardial infarct size (intra-ischemia treatment) nih.govresearchgate.net
Langendorff-Perfused Intact Rat HeartIschemia-Reperfusion Injury37% and 32% increase in myocardial perfusate flow during reperfusion nih.govresearchgate.net
Isolated Perfused Male Rat HeartsGlobal Ischemia-ReperfusionSignificant reduction in infarct size mdpi.com

Use in In Vivo Animal Models for Mechanistic Pathway Elucidation

In vivo animal models allow for the investigation of Gap 26's effects within a complex, integrated physiological system, providing insights into its potential for elucidating disease mechanisms.

Analysis of Cellular Communication in Organ Physiology (e.g., cardiac, neural)

Gap 26 has been employed in rodent models to probe the role of Cx43-mediated communication in cardiac physiology. In a rat model of cirrhotic cardiomyopathy induced by carbon tetrachloride (CCl4), Gap 26 treatment was found to alleviate chronotropic hyporesponsiveness. nih.govresearchgate.net Furthermore, it led to an upregulation of atrial Cx43 gene expression in the hearts of these cirrhotic rats, suggesting a compensatory or regulatory mechanism involving connexin channels in this disease state. nih.govresearchgate.netnih.gov

Role of Connexin Channels in Experimental Pathophysiological States (e.g., ischemia-reperfusion injury, specific organ stress models)

The protective effects of Gap 26 observed in isolated organs have been further substantiated in in vivo models of ischemia-reperfusion injury. In a rat model of myocardial infarction caused by left coronary artery occlusion, administration of Gap 26 was shown to decrease the resulting infarct size. bertin-bioreagent.com This corroborates the findings from ex vivo heart perfusion studies and points to the therapeutic potential of targeting Cx43 hemichannels in ischemic heart disease. bertin-bioreagent.comnih.govresearchgate.net

Gap 26 has also been utilized to investigate the role of connexin channels in other organ stress models. In a rat model of cirrhotic cardiomyopathy, a condition characterized by impaired cardiac function in the context of liver cirrhosis, Gap 26 treatment not only improved cardiac responsiveness but also reduced the severity of liver damage, as indicated by decreased levels of alanine (B10760859) transaminase (ALT). nih.govresearchgate.net Additionally, it exerted an antioxidant effect on the heart. nih.govresearchgate.net The study also noted reductions in spleen weight and the QTc interval on electrocardiograms following Gap 26 treatment. nih.govresearchgate.net

In a neonatal rat model of bronchopulmonary dysplasia, a chronic lung disease in premature infants often caused by hyperoxia, Gap 26 was used to probe the involvement of Cx43 in the disease pathogenesis. nih.govnih.gov In this model, hyperoxia exposure led to increased oxidative stress and Cx43 expression in the lungs. nih.govnih.gov Treatment with Gap 26 was found to decrease the levels of reactive oxygen species (ROS), inhibit the ASK1-JNK/p38 signaling pathway, and reduce the level of apoptosis in lung tissues. nih.govnih.gov Ultimately, Gap 26 treatment improved alveolar development in these neonatal rats, highlighting the detrimental role of excessive Cx43-mediated communication in the context of hyperoxic lung injury. nih.govnih.gov

Application of Gap 26 in In Vivo Animal Models

Animal ModelPathophysiological StateKey Mechanistic FindingReference
RatMyocardial Infarction (Ischemia-Reperfusion)Decreased infarct size bertin-bioreagent.com
RatCirrhotic CardiomyopathyAlleviated chronotropic hyporesponsiveness and upregulated atrial Cx43 expression nih.govresearchgate.netnih.gov
RatCirrhotic CardiomyopathyReduced severity of liver damage (decreased ALT) and had an antioxidant effect on the heart nih.govresearchgate.net
Neonatal RatBronchopulmonary Dysplasia (Hyperoxia-induced lung injury)Decreased ROS, inhibited ASK1-JNK/p38 signaling, reduced apoptosis, and improved alveolar development nih.govnih.gov

Considerations for Reproducibility and Experimental Design with Gap 26 Trifluoroacetate Salt

Purity and Characterization of the Peptide Preparation

The purity and accurate characterization of the Gap 26 (trifluoroacetate salt) preparation are fundamental to the reliability of experimental outcomes. Commercially available Gap 26 is typically supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). researchgate.net However, it is crucial for researchers to be aware of potential impurities that can arise during solid-phase peptide synthesis (SPPS), the common method for its production.

Common Impurities in Synthetic Peptides:

Solid-phase peptide synthesis can introduce several types of impurities that may have biological activity and interfere with experimental results. daicelpharmastandards.com Understanding these potential contaminants is essential for interpreting data accurately.

Deletion Sequences: These impurities result from the incomplete coupling of an amino acid to the growing peptide chain, leading to a shorter peptide sequence. molecularcloud.orgnih.gov

Insertion Sequences: The unintentional double addition of an amino acid results in a longer peptide chain. molecularcloud.org

Truncated Sequences: These are shorter peptides that can arise from various issues during synthesis. researchgate.net

Peptides with Protecting Group Adducts: Incomplete removal of protecting groups from amino acid side chains during synthesis can lead to modified peptides with altered properties. nih.gov

Oxidized Peptides: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation, which can affect the peptide's structure and function. molecularcloud.org

Diastereomers: Racemization of amino acids during synthesis can lead to the formation of diastereomeric impurities with potentially different biological activities. nih.gov

Analytical Techniques for Characterization:

A combination of analytical methods is necessary for the comprehensive characterization of Gap 26 (trifluoroacetate salt).

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the peptide preparation. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the peptide by verifying its molecular weight. researchgate.net High-resolution mass spectrometry can also aid in the identification of impurities. nih.gov

ParameterTypical SpecificationMethod of Analysis
Purity≥95%HPLC
IdentityConfirmation of Molecular WeightMass Spectrometry
AppearanceWhite to off-white solidVisual Inspection

Stability and Storage Conditions of the Trifluoroacetate (B77799) Salt

Proper handling and storage are critical for maintaining the integrity and activity of Gap 26 (trifluoroacetate salt).

Recommended Storage:

Potential Degradation Pathways:

Several chemical modifications can occur during storage, potentially leading to a loss of peptide activity.

Oxidation: As mentioned, cysteine and methionine residues are prone to oxidation.

Deamidation: Asparagine and glutamine residues can undergo deamidation. daicelpharmastandards.com

Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly under acidic or basic conditions.

ConditionRecommendationRationale
Lyophilized Peptide-20°CMinimize degradation and maintain long-term stability.
Reconstituted Solution-20°C or -80°C in aliquotsAvoid repeated freeze-thaw cycles which can lead to peptide degradation.

Methodological Controls and Interpretation of Results in Complex Systems

The use of appropriate controls is paramount for the unambiguous interpretation of data from experiments involving Gap 26.

Essential Controls for In Vitro Experiments:

Vehicle Control: This is a fundamental control where cells are treated with the same solvent used to dissolve the Gap 26 peptide (e.g., water or a specific buffer), including the trifluoroacetate salt if applicable. This control accounts for any effects of the solvent or counterion on the cells.

Negative Control Peptide: A scrambled peptide with the same amino acid composition as Gap 26 but in a random sequence is an ideal negative control. This helps to ensure that the observed effects are specific to the Gap 26 sequence and not due to non-specific peptide effects.

Positive Control: The choice of a positive control will depend on the specific assay being performed. For example, in an assay measuring gap junctional intercellular communication, a known gap junction blocker with a different mechanism of action could be used as a positive control. mdpi.com In studies investigating connexin hemichannel activity, other known inhibitors could be employed. nih.gov

Interpreting Results in Complex Biological Systems:

Gap 26 has been reported to inhibit both gap junctions and connexin hemichannels, and the kinetics of these effects may differ. nih.govcncb.ac.cn Therefore, it is important to carefully design experiments to dissect these distinct actions. For instance, time-course experiments can help differentiate between the rapid inhibition of hemichannels and the potentially slower inhibition of gap junctions. nih.govcncb.ac.cn

Furthermore, the cellular context is critical. The expression levels of Cx43 and the presence of other connexin isoforms can influence the cellular response to Gap 26. Therefore, characterizing the connexin expression profile of the experimental system is highly recommended.

Future Directions and Emerging Research Avenues for Gap 26 Trifluoroacetate Salt

Elucidating Undiscovered Connexin-Peptide Interaction Sites

Gap 26 (trifluoroacetate salt) is a mimetic peptide corresponding to a specific sequence (residues 63-75) in the first extracellular loop (EL1) of Connexin 43 (Cx43). apexbt.commedchemexpress.com Its mechanism of action is predicated on its ability to bind to the extracellular domains of connexins, thereby inhibiting the function of hemichannels (unapposed connexin hexamers) and, with a slower time course, gap junction channels. cncb.ac.cnnih.govresearchgate.net While the primary target is understood to be the extracellular loops, the precise molecular interactions and the existence of secondary binding sites remain areas of active investigation.

The prevailing hypothesis is that Gap 26 and similar peptides interact with conserved motifs on the extracellular loops that are critical for the docking of two hemichannels to form a complete gap junction. researchgate.net These sites are more accessible in unapposed hemichannels, which may explain why Gap 26 inhibits hemichannel currents much more rapidly than it disrupts electrical coupling via established gap junctions. nih.gov However, the exact mechanism of channel closure following peptide binding is not fully understood. researchgate.net Some studies propose that the action may not be strictly "mimetic" but could involve steric hindrance that prevents normal channel gating or docking. tandfonline.com

Recent molecular modeling studies have introduced more complexity to this picture. These computational analyses suggest that the sequences on Cx43 that Gap 26 is designed to mimic may be relatively buried within the folded structure of the connexon. mdpi.com This has led to the hypothesis that the peptide may not bind to its homologous sequence but rather to other, more accessible "hotspots" on the connexin surface. These alternative binding sites could be formed by residues from both EL1 and EL2, creating a three-dimensional pocket that the peptide inhibitor occupies. mdpi.com Identifying these undiscovered interaction sites is crucial for a complete understanding of how Gap 26 functions and for the development of more specific modulators. Future research will likely employ a combination of high-resolution structural techniques, computational docking simulations, and site-directed mutagenesis to map the complete binding surface of Gap 26 on various connexin isoforms.

Research ApproachObjectivePotential Outcomes
Site-Directed Mutagenesis To identify key amino acid residues on connexin extracellular loops essential for Gap 26 binding.Pinpointing critical residues for interaction; validating computational models.
Photo-Affinity Labeling To covalently link Gap 26 to its binding partner(s) on the connexin protein upon UV irradiation.Unambiguous identification of direct interaction sites.
Computational Docking To predict the most energetically favorable binding poses of Gap 26 on high-resolution connexin structures.Generation of hypotheses for mutagenesis studies; understanding the 3D nature of the binding pocket. mdpi.com
Peptide Array Screening To screen a library of connexin extracellular loop fragments to identify the minimal binding sequence for Gap 26.Refining the location of the primary binding motif.

Developing Advanced Structural Biology Approaches for Complex Formation

A definitive understanding of the inhibitory mechanism of Gap 26 requires atomic-level structural information of the peptide bound to a connexin channel. While significant progress has been made in determining the high-resolution structures of gap junction channels and hemichannels, particularly Connexin 26 (Cx26), using X-ray crystallography and cryogenic electron microscopy (cryo-EM), a structure of a channel in complex with a mimetic peptide inhibitor has yet to be resolved. nih.govnih.govelifesciences.orgnih.gov

The dynamic and likely transient nature of the peptide-channel interaction presents a significant technical challenge. Capturing this interaction requires stabilizing the complex in a state suitable for high-resolution imaging. Cryo-EM is particularly well-suited for this challenge. By flash-freezing purified connexin hemichannels reconstituted into lipid nanodiscs in the presence of Gap 26, it may be possible to trap the bound state and solve its structure using single-particle analysis. nih.gov Such a structure would be invaluable, revealing the precise orientation of Gap 26 in its binding pocket and the conformational changes it induces in the connexin channel to cause closure.

In addition to static imaging techniques, methods that can probe the dynamics of the interaction are also essential. Atomic force microscopy (AFM) has been used to visualize the surface topology of gap junction plaques and to observe conformational changes in response to stimuli like calcium ions. embopress.org High-speed AFM could potentially be used to visualize the binding of individual Gap 26 peptides to connexon surfaces in real-time, providing insights into the kinetics and cooperativity of the inhibitory process. Integrating these advanced structural biology techniques with computational methods like molecular dynamics simulations will be key to building a comprehensive, four-dimensional model of the Gap 26-connexin complex. nih.gov

TechniqueStrengthsLimitations for Gap 26-Connexin Complex
Cryo-Electron Microscopy (Cryo-EM) Can solve near-atomic resolution structures of membrane proteins in a near-native lipid environment. nih.govnih.govRequires stable complex formation; may be difficult to capture transient interactions.
X-ray Crystallography Provides high-resolution atomic structures. nih.govspring8.or.jpRequires well-ordered crystals, which can be challenging for membrane proteins and peptide complexes.
Atomic Force Microscopy (AFM) Allows imaging of single molecules under physiological conditions and can detect conformational changes. embopress.orgResolution is typically lower than cryo-EM or crystallography; may not reveal atomic details of the binding site.
Molecular Dynamics (MD) Simulations Can model the dynamic behavior of the peptide-channel interaction over time.Computationally intensive; accuracy is dependent on the starting structural model and force fields.

Exploring Novel Regulatory Pathways Influenced by Connexin Modulation

The inhibition of connexin channels by Gap 26 serves as a powerful tool to investigate the downstream signaling pathways regulated by gap junctions and hemichannels. Connexin-mediated communication is integral to a vast array of physiological processes, and its disruption can have profound cellular consequences. By selectively blocking these channels, researchers can uncover novel regulatory networks.

It is well-established that Gap 26 can block the release of signaling molecules like ATP and the subsequent propagation of intercellular calcium waves. nih.govtocris.com This directly implicates connexin channels in purinergic and calcium signaling. Recent studies have begun to unravel more complex pathway interactions. For example, in the context of hyperoxia-induced lung injury, Gap 26 was shown to downregulate oxidative stress and apoptosis by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1)-JNK/p38 signaling pathway. nih.govfrontiersin.org This suggests a feedback loop where oxidative stress increases Cx43 expression, and the resulting enhanced intercellular communication amplifies the pro-apoptotic signal, a process that can be interrupted by Gap 26. nih.govnih.gov

Future research is poised to explore the systemic impact of connexin modulation using unbiased, discovery-based approaches. Techniques such as proteomics, phosphoproteomics, and transcriptomics can be used to compare cells treated with Gap 26 to untreated controls, providing a global snapshot of the proteins and genes whose expression or activity is dependent on connexin function. This could uncover entirely new roles for connexins in regulating cellular processes such as metabolism, gene expression, and cell fate decisions. For instance, investigating the link between Cx43, protein kinase C (PKC) isoforms, and cardioprotection is a promising avenue, as PKC can phosphorylate Cx43 and modulate its function. researchgate.net Using Gap 26 to isolate the channel-dependent effects will be critical in dissecting these intricate signaling cascades.

Known Affected PathwaysPotential Research QuestionsEmerging Areas of Investigation
ATP Release & Purinergic Signaling apexbt.comHow does inhibition of ATP release via hemichannels affect local immune responses?Connexins in neuroinflammation
Intercellular Calcium Waves nih.govWhat is the role of connexin-mediated calcium signaling in coordinating collective cell migration?Mechanotransduction and tissue mechanics
ASK1-JNK/p38 Apoptotic Pathway nih.govfrontiersin.orgCan Gap 26 protect other cell types from stress-induced apoptosis?Therapeutic potential in neurodegenerative diseases
Synaptic Plasticity nih.govHow does modulating astrocytic connexin channels with Gap 26 affect neuronal function and memory?Astrocyte-neuron signaling networks

Designing Next-Generation Connexin Modulators Based on Gap 26 Principles

Gap 26 and other mimetic peptides have been instrumental as research tools, but their therapeutic potential is often limited by the inherent pharmacological drawbacks of peptides, such as poor metabolic stability, low oral bioavailability, and potential immunogenicity. However, the principles learned from how Gap 26 interacts with and modulates connexin channels provide a solid foundation for the rational design of next-generation inhibitors with improved drug-like properties.

The first step in this process is to conduct detailed structure-activity relationship (SAR) studies on Gap 26 itself. nih.gov By systematically substituting each amino acid in the peptide sequence (e.g., through alanine (B10760859) scanning) and evaluating the effect on inhibitory activity, researchers can identify the key residues—the "pharmacophore"—that are essential for binding and function. This information is critical for designing smaller molecules that preserve the essential interactions with the connexin channel.

The ultimate goal is to move from peptide-based inhibitors to peptidomimetics or non-peptide small molecules. Peptidomimetics are compounds that mimic the structure and function of a peptide but are built from non-natural amino acids or have a modified backbone to enhance stability. Small molecule inhibitors could be identified through high-throughput screening of chemical libraries or designed de novo using the structural information from the Gap 26-connexin complex. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can accelerate this process by predicting the potency of novel chemical entities before they are synthesized, allowing for a more focused and efficient drug discovery effort. mdpi.com These next-generation modulators could offer greater specificity for particular connexin isoforms, reducing off-target effects and opening up new therapeutic possibilities for diseases linked to connexin dysfunction.

StrategyApproachDesired Outcome
Structure-Activity Relationship (SAR) Systematic modification of the Gap 26 peptide sequence (e.g., alanine scanning, D-amino acid substitution). nih.govIdentification of key residues and functional motifs required for inhibitory activity.
Peptidomimetic Design Replacing the peptide backbone or side chains with non-natural chemical moieties.Improved proteolytic stability, cell permeability, and bioavailability.
Fragment-Based Drug Discovery Screening libraries of small chemical fragments to find low-affinity binders to the connexin target site.Building potent lead compounds by linking or growing promising fragments.
High-Throughput Screening (HTS) Testing large libraries of small molecules for their ability to inhibit connexin channel function.Identification of novel, non-peptide chemical scaffolds for further optimization.
QSAR Modeling Developing computational models that correlate the chemical structure of compounds with their biological activity. mdpi.comPredictive tool to guide the design of more potent inhibitors and prioritize synthesis.

Q & A

Advanced Research Question

  • Conduct control experiments with TFA-free analogs to isolate its effects.
  • Use LC-MS to quantify residual TFA levels (target: <0.1% w/w).
  • Evaluate cytotoxicity via cell viability assays (e.g., MTT) at relevant TFA concentrations .

What safety protocols are essential when handling trifluoroacetate salts in the laboratory?

Basic Research Question

  • Use personal protective equipment (PPE): gloves, goggles, and lab coats.
  • Ensure proper ventilation to avoid inhalation of TFA vapors.
  • Segregate TFA-containing waste for professional disposal to prevent environmental contamination (e.g., groundwater persistence) .

How does TFA’s environmental persistence influence experimental design in ecotoxicology studies?

Advanced Research Question
TFA’s resistance to degradation requires:

  • Long-term exposure studies in model ecosystems (e.g., aquatic microcosms).
  • Monitoring breakdown products (e.g., fluorinated intermediates) using high-resolution mass spectrometry.
  • Incorporating environmental fate data (e.g., half-life in soil/water) into risk assessments .

What methodological considerations apply when characterizing trifluoroacetate salts via spectroscopic techniques?

Advanced Research Question

  • NMR : Use deuterated solvents (e.g., D₂O) to avoid signal interference from TFA’s strong -CF₃ peaks.
  • FT-IR : Identify characteristic C=O stretching (~1,670 cm⁻¹) and CF₃ vibrations (~1,200 cm⁻¹).
  • X-ray crystallography : Requires high-purity crystals; TFA’s hygroscopic nature complicates crystallization .

How can researchers reconcile conflicting data on TFA’s bioavailability in pharmacokinetic studies?

Advanced Research Question

  • Standardize administration routes (e.g., intravenous vs. oral) to control absorption variability.
  • Use isotopically labeled TFA (e.g., ¹³C-TFA) for precise tracking in mass spectrometry.
  • Cross-reference with historical data (e.g., TFA’s renal clearance rates in mammalian models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.